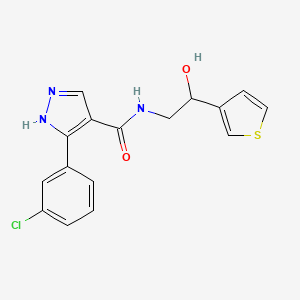![molecular formula C13H12BrN3O2 B6640957 [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640957.png)
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it is believed that it works by inhibiting the activity of enzymes such as COX-2 and 5-LOX, which are involved in the inflammatory response. It also activates the PPAR-γ receptor, which is involved in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever. It also has an effect on glucose and lipid metabolism, which could be beneficial in the treatment of diabetes and obesity.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone in lab experiments include its potential applications in medicine and its ability to inhibit the activity of enzymes involved in the inflammatory response. However, the limitations include the complexity of its synthesis and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone. These include further studies on its mechanism of action, its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease, and the development of more efficient and cost-effective synthesis methods. Additionally, the compound could be studied for its potential use in other fields such as agriculture and environmental science.
Conclusion:
In conclusion, [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has shown promising results in scientific research. Its potential applications in medicine and other fields make it a valuable subject for further study. However, more research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone has been achieved using different methods such as the reaction of 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid with (S)-3-aminomethyl-1,4-dioxane-2,5-dione in the presence of coupling reagents. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
The compound [3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone has been studied for its potential applications in medicine. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c14-9-3-1-8(2-4-9)11-5-12(16-15-11)13(19)17-6-10(18)7-17/h1-5,10,18H,6-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTCJWKOIFELDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-bromophenyl)-1H-pyrazol-5-yl]-(3-hydroxyazetidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1-Ethylpyrazol-4-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B6640876.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-(5-methyl-1H-pyrazol-3-yl)ethanone](/img/structure/B6640880.png)


![1-[[1-(Dimethylamino)-3-methylcyclohexyl]methyl]-3-(5-hydroxypentan-2-yl)urea](/img/structure/B6640895.png)
![2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide](/img/structure/B6640899.png)
![N-(cyclopropylmethyl)-2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]acetamide](/img/structure/B6640900.png)
![1-[(3,5-diethyl-1,2-oxazol-4-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6640902.png)
![tert-butyl 3-(benzylamino)-5,6,8,8a-tetrahydro-1H-imidazo[1,5-a]pyrazine-7-carboxylate;hydroiodide](/img/structure/B6640912.png)
![1-(1-Benzothiophen-2-yl)-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]ethanol](/img/structure/B6640928.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-[4-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640930.png)
![[5-(4-Chlorophenyl)pyridin-3-yl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B6640945.png)
![[2-(Furan-3-yl)-1,3-thiazol-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640950.png)
![[2-(Furan-2-yl)quinolin-4-yl]-(3-hydroxyazetidin-1-yl)methanone](/img/structure/B6640955.png)